

comparison of Indirubin-5-sulfonate binding mode with caffeine

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Compound Focus: Indirubin-5-sulfonate

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Quantitative Data Comparison at a Glance

The table below summarizes the key experimental data for **Indirubin-5-sulfonate** and Caffeine, highlighting their different inhibitory strengths and binding characteristics.

Feature	Indirubin-5-sulfonate	Caffeine
Primary Target(s)	Glycogen Phosphorylase (GP), Cyclin-dependent kinase 2 (CDK2) [1] [2]	Notum, Glycogen Phosphorylase (GP) [3]
Inhibition Constant (K _i) for GP	13.8 μM (for GPb) [1]	Information missing from search results
Half-Maximal Inhibitory Concentration (IC ₅₀)	35 nM (for CDK2) [1]	19 μM (for Notum) [3]
Dissociation Constant (K _d)	Information missing from search results	85 μM (for Notum) [3]

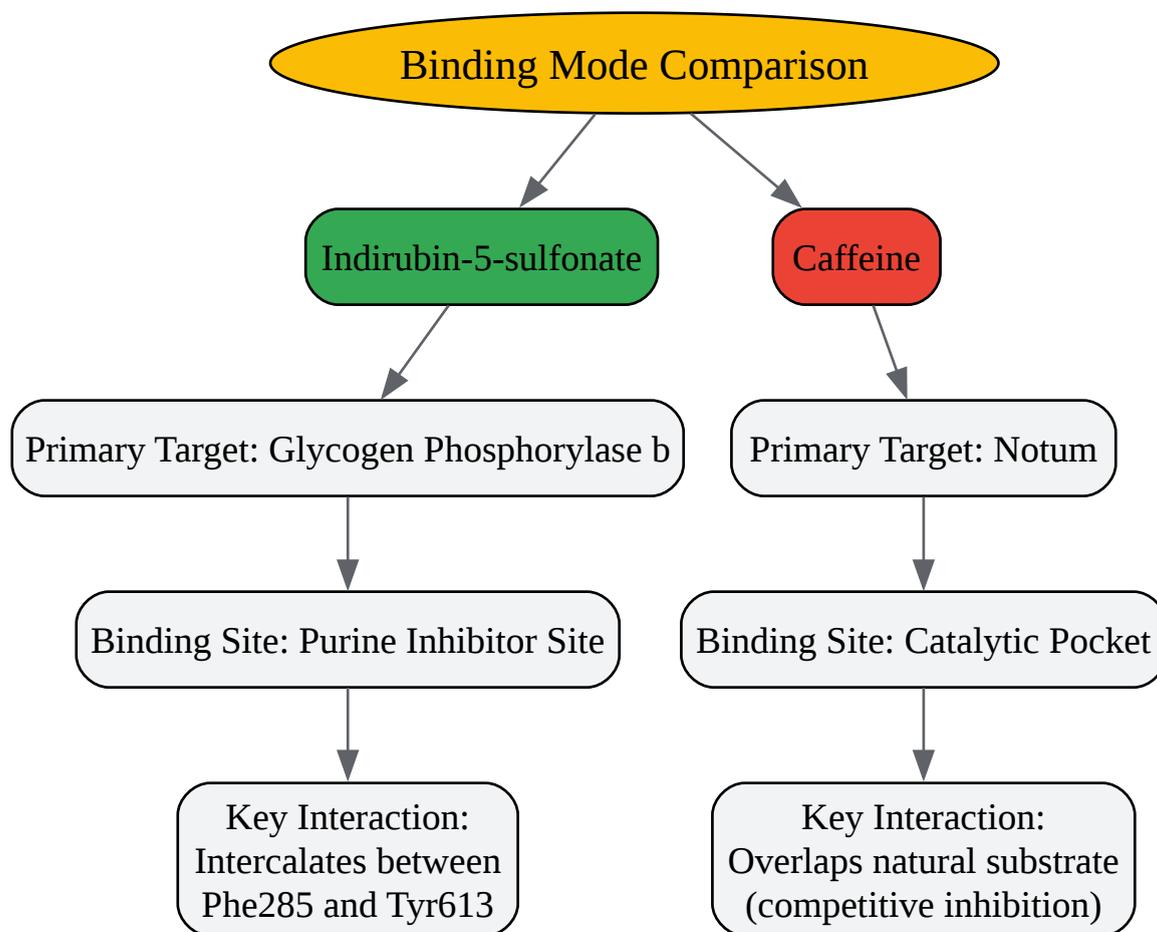
Feature	Indirubin-5-sulfonate	Caffeine
Binding Site on Glycogen Phosphorylase	Purine inhibitor site [1]	Purine inhibitor site [1]
Key Binding Residues (for GP)	Intercalates between Phe285 and Tyr613 [1]	Binds at the same site; exact interaction with specific residues not detailed in search results [1]
Synergistic Effects	Acts synergistically with glucose [1]	Information missing from search results

Detailed Binding Mode Analysis

While both compounds can bind to the purine inhibitor site of Glycogen Phosphorylase, their molecular interactions and primary targets differ significantly.

- **Indirubin-5-sulfonate:** This molecule is a **multi-target inhibitor**. Its high affinity for CDK2 ($IC_{50} = 35$ nM) is attributed to more extensive interactions within the kinase's active site [1]. When binding to Glycogen Phosphorylase, it inserts itself between the aromatic rings of residues Phe285 and Tyr613, a classic "intercalation" binding mode [1].
- **Caffeine:** The search results confirm caffeine binds to the same purine inhibitor site on Glycogen Phosphorylase as **indirubin-5-sulfonate** and other inhibitors like flavopiridol [1]. However, a more recent and detailed structural analysis shows its binding to another enzyme, **Notum**. High-resolution crystal structures reveal that caffeine binds at the center of Notum's catalytic pocket, directly overlapping the position where the natural substrate (palmitoleic lipid) would bind [3]. Its binding induces a conformational change in the enzyme's mobile lid domain [3].

The following diagram illustrates the key differences in their binding modes based on the available structural data.



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Experimental Protocols Cited

The comparative data is derived from established structural and biophysical methods. Here are the core methodologies referenced in the search results:

- **Crystallography:** The crystal structure of the Glycogen Phosphorylase b/**Indirubin-5-sulfonate** complex was determined at 2.3 Å resolution (PDB ID: **1UZU**), allowing precise visualization of its binding mode [1] [4]. Similarly, the Notum/Caffeine complex structure was solved at 1.53 Å resolution [3].
- **Kinetic Analysis:** Inhibition constants (K_i) for **Indirubin-5-sulfonate** were determined through enzymatic kinetic studies [1]. For Caffeine, an IC_{50} value against Notum was measured using an OPTS enzyme assay, a common method for lipase activity [3].
- **Biophysical Binding assays:** The interaction between Caffeine and Notum was directly confirmed and quantified using **Surface Plasmon Resonance (SPR)**, which yielded a dissociation constant (K_D)

[3]. **Thermal Shift Assays** were also used to demonstrate stabilization of Notum by Caffeine [3].

Key Takeaways for Researchers

- **Potency vs. Broad Activity:** **Indirubin-5-sulfonate** is a highly potent, selective inhibitor for specific kinases like CDK2, while Caffeine is a weaker, more promiscuous binder with activity across different enzyme families [1] [3].
- **Strategic Design:** The structural data shows that even binding to the same site (as in Glycogen Phosphorylase) does not guarantee an identical mechanism. The specific interactions, such as indirubin's intercalation, can be exploited to design more potent and selective inhibitors [1].
- **Target Selection is Crucial:** The "binding mode" is meaningless without specifying the target protein. As the data shows, Caffeine's binding to Notum is fundamentally different from its binding to Glycogen Phosphorylase [1] [3].

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